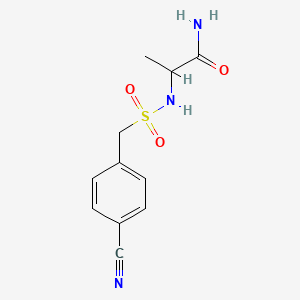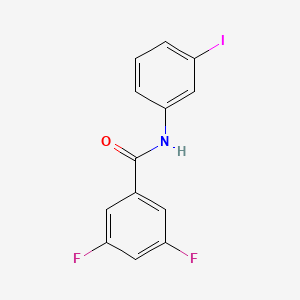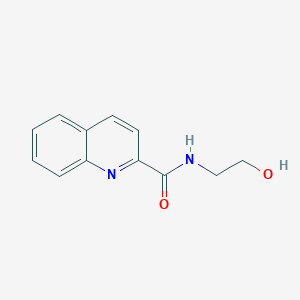
Pdgfp 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pdgfp 1 is a promising compound known for its ability to differentiate glioma boundaries and grades. It has a molecular weight of 602.68 and a chemical formula of C36H34N4O5 . This compound is primarily used as a probe in scientific research, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfp 1 involves multiple stages, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of advanced organic chemistry techniques and reagents .
Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using preparative liquid chromatography for purification . The compound is then subjected to rigorous quality control measures to meet the required standards for scientific research.
Analyse Chemischer Reaktionen
Types of Reactions: Pdgfp 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Pdgfp 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In oncology, it is used as a probe to differentiate glioma boundaries and grades, aiding in the diagnosis and treatment of brain tumors . Additionally, this compound is used in various biochemical assays and imaging techniques to study cellular processes and molecular interactions.
Wirkmechanismus
The mechanism of action of Pdgfp 1 involves its interaction with specific molecular targets and pathways. It binds to certain proteins and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is known that this compound plays a crucial role in regulating cell signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Pdgfp 1 is unique in its ability to simultaneously differentiate glioma boundaries and grades, a feature not commonly found in other compounds. Similar compounds include various imaging agents and probes used in oncology, such as Piragliatin, CM-10-18, and MK-0941 . this compound stands out due to its high specificity and sensitivity in detecting glioma boundaries and grades.
Eigenschaften
Molekularformel |
C36H34N4O5 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
N-[2-[(2-butyl-1,3-dioxobenzo[de]isoquinolin-6-yl)amino]ethyl]-2-[4-(7-methoxyquinolin-4-yl)oxyphenyl]acetamide |
InChI |
InChI=1S/C36H34N4O5/c1-3-4-20-40-35(42)28-7-5-6-27-30(15-14-29(34(27)28)36(40)43)38-18-19-39-33(41)21-23-8-10-24(11-9-23)45-32-16-17-37-31-22-25(44-2)12-13-26(31)32/h5-17,22,38H,3-4,18-21H2,1-2H3,(H,39,41) |
InChI-Schlüssel |
IXJRMJVOFITPMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)NCCNC(=O)CC4=CC=C(C=C4)OC5=C6C=CC(=CC6=NC=C5)OC)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)





![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)



